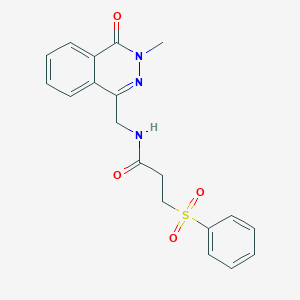

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibody Development and Environmental Analysis

Research into antibody development for environmental and food analysis emphasizes the utility of compounds with sulfonyl groups in creating sensitive assays for detecting herbicides, pollutants, and veterinary drugs. This illustrates the critical role of chemically similar compounds in developing tools for monitoring environmental safety and food quality (Fránek & Hruška, 2018).

Drug Metabolism and Biotransformation

Studies on the biotransformation and rearrangement of laromustine, a sulfonylhydrazine-alkylating agent, reveal insights into the metabolic pathways and potential rearrangements these types of compounds undergo in biological systems. Such research is pivotal for understanding the pharmacokinetics and toxicology of drugs containing sulfonyl and related groups (Nassar, Wisnewski, & King, 2016).

Antioxidant Capacity Assessment

The investigation of antioxidant capacity through ABTS/PP decolorization assays highlights the application of complex organic molecules in evaluating the antioxidant potential of various substances. This research is crucial for identifying compounds that can mitigate oxidative stress, a factor in many chronic diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Advanced Drug Delivery Systems

The development of layer-by-layer films and microcapsules for drug delivery demonstrates the versatility of chemical engineering in creating responsive, targeted delivery mechanisms. These systems can respond to specific physiological conditions, such as pH or sugar levels, to release therapeutic agents, showcasing the integration of chemistry and materials science for medical advancements (Sato, Yoshida, Takahashi, & Anzai, 2011).

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of phthalazinone scaffolds . Phthalazinone derivatives are known to be potent inhibitors of poly (ADP-ribose) polymerase (PARP) , a key protein involved in DNA repair and genomic stability.

Mode of Action

Given its use in the synthesis of phthalazinone scaffolds , it can be inferred that it may interact with its targets (like PARP) by binding to the active site, thereby inhibiting the protein’s function and leading to the disruption of DNA repair mechanisms.

Biochemical Pathways

The compound, as an intermediate in the synthesis of phthalazinone scaffolds , may affect the biochemical pathway involving PARP. By inhibiting PARP, it could disrupt the DNA repair process, leading to the accumulation of DNA damage and potentially inducing cell death. This mechanism is often exploited in cancer therapy, where the aim is to kill cancer cells.

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)11-12-27(25,26)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHLPQLWOCSUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2918904.png)

![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)